molecular formula C16H19NO B3172754 4-(2-Isopropylphenoxy)-3-methylaniline CAS No. 946741-83-9

4-(2-Isopropylphenoxy)-3-methylaniline

Cat. No.: B3172754
CAS No.: 946741-83-9
M. Wt: 241.33 g/mol
InChI Key: KQNMOTXZUZHXMQ-UHFFFAOYSA-N
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Description

4-(2-Isopropylphenoxy)-3-methylaniline is a high-purity chemical intermediate designed for research and development applications. This aniline derivative features a phenoxy ether bridge and isopropyl substituent, a molecular architecture often exploited in medicinal chemistry and materials science. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential for development in various fields. Researchers may explore its use in creating ligands for G-protein coupled receptors (GPCRs), given that structural analogs have been investigated as potential antagonists for neuropeptide systems like the relaxin-3/RXFP3 system, which is a target for metabolic and neurological disorders . Furthermore, its aniline core makes it a candidate precursor for functional materials, agrochemicals, and pharmaceutical candidates. The specific isopropylphenoxy substitution pattern may influence the compound's lipophilicity and stereoelectronic properties, which can be critical for optimizing biological activity and pharmacokinetic profiles in drug discovery projects. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)14-6-4-5-7-16(14)18-15-9-8-13(17)10-12(15)3/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMOTXZUZHXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9): Properties, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available experimental data for 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9) is limited. This guide provides a comprehensive overview based on the principles of chemical analogy, drawing from data on structurally related compounds to predict its physicochemical properties, spectroscopic characteristics, potential synthetic routes, and likely biological and toxicological profiles. All predicted data should be confirmed through empirical validation.

Introduction

4-(2-Isopropylphenoxy)-3-methylaniline is a complex aromatic amine derivative. Its structure, featuring a diaryl ether linkage and a substituted aniline moiety, suggests its potential utility as a scaffold in medicinal chemistry and materials science. The aniline functional group is a common feature in many biologically active compounds, while the diaryl ether motif is present in a range of natural products and pharmaceuticals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, leveraging data from analogous structures to build a predictive profile.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. In the absence of experimental data for 4-(2-Isopropylphenoxy)-3-methylaniline, we can predict its properties based on its constituent functional groups and by comparison with structurally similar molecules.

PropertyPredicted Value for 4-(2-Isopropylphenoxy)-3-methylanilineComparative Data for Analogous Compounds
Molecular Formula C₁₆H₁₉NO4-(3-isopropylphenoxy)-3-methylaniline: C₁₆H₁₉NO[1]
Molecular Weight 241.33 g/mol 4-(3-isopropylphenoxy)-3-methylaniline: 241.33 g/mol [1]
Melting Point (°C) Likely a low-melting solid or a viscous liquid4-Methoxy-2-methylaniline: 13-14 °C[2]
Boiling Point (°C) > 300 °C (decomposition may occur)N-Methylaniline: 195.6 °C[3]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform.4-Isopropyl-3-methylaniline hydrochloride: Slightly soluble in water (9.9 g/L)[4]
logP (predicted) ~4.54-(3-isopropylphenoxy)-3-methylaniline: 4.3[1]

Analytical Characterization: A Predictive Approach

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-(2-Isopropylphenoxy)-3-methylaniline are not available, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • A doublet for the two methyl groups of the isopropyl moiety.

    • A septet for the methine proton of the isopropyl group.

    • A singlet for the methyl group on the aniline ring.

    • A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be solvent-dependent.

    • A series of multiplets in the aromatic region corresponding to the protons on both benzene rings.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule, including the aliphatic carbons of the isopropyl and methyl groups, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

  • N-H stretching: Doublet peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

  • C-O-C stretching: A strong absorption band around 1200-1250 cm⁻¹ indicative of the diaryl ether linkage.[5]

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bending: Strong absorptions in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[5]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (241.33). The fragmentation pattern would likely involve cleavage of the ether bond and loss of the isopropyl group.

Potential Synthetic Pathways

The synthesis of 4-(2-Isopropylphenoxy)-3-methylaniline would likely involve the formation of the diaryl ether bond. A common and effective method for this is the Ullmann condensation or a related copper-catalyzed or palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Workflow: Ullmann-Type Condensation

A plausible synthetic route would involve the reaction of a substituted phenol with a substituted aryl halide.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Halo-3-methylaniline C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, DMSO) A->C Reactant 1 B 2-Isopropylphenol B->C Reactant 2 D 4-(2-Isopropylphenoxy)-3-methylaniline C->D Ullmann Condensation

Caption: Proposed Ullmann-type synthesis of the target compound.

Experimental Protocol (Conceptual):

  • Reactant Preparation: To a reaction vessel, add 4-halo-3-methylaniline (e.g., 4-bromo-3-methylaniline), 2-isopropylphenol, a copper catalyst (such as copper(I) iodide), and a base (like potassium carbonate).

  • Solvent Addition: Add a high-boiling point aprotic solvent, for example, N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-(2-Isopropylphenoxy)-3-methylaniline.

Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be employed.[6]

Predicted Biological Activity and Toxicological Profile

Aniline and its derivatives are known to exhibit a range of biological activities and toxicological effects. The specific activity of 4-(2-Isopropylphenoxy)-3-methylaniline would be influenced by its substituents.

Potential Biological Activities
  • Antimicrobial and Antifungal Activity: Many aniline derivatives have been reported to possess antibacterial and antifungal properties.[7][8] The lipophilicity introduced by the isopropyl and phenoxy groups may enhance cell membrane penetration, potentially leading to antimicrobial effects.

  • Anticancer Activity: Substituted anilines are scaffolds in the design of kinase inhibitors and other anticancer agents.[9] The specific substitution pattern of the target molecule could confer inhibitory activity against certain cellular targets involved in cancer progression.

  • Antioxidant Activity: Some aniline derivatives have demonstrated antioxidant properties by scavenging free radicals.[7]

Toxicological Considerations

The toxicity of substituted anilines is a significant concern.

  • General Toxicity: Aniline and its derivatives can be toxic upon exposure.[10] The primary routes of exposure are inhalation, ingestion, and skin contact.

  • Hemotoxicity: A common toxic effect of anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[11] This can lead to hemolytic anemia.[10]

  • Organ Toxicity: Prolonged or repeated exposure to some aniline derivatives has been shown to cause damage to the spleen, liver, and kidneys.[10][11][12]

  • Neurotoxicity: Aniline exposure can lead to neurological symptoms such as headache, confusion, and dizziness.[10]

The toxicity of 4-(2-Isopropylphenoxy)-3-methylaniline is expected to be influenced by its metabolic fate. The molecule will likely undergo metabolic transformations in the liver, which could either detoxify it or produce more toxic metabolites.[11]

G cluster_exposure Exposure Routes cluster_effects Potential Toxic Effects Inhalation Inhalation Metabolism Metabolism (Liver) Inhalation->Metabolism Ingestion Ingestion Ingestion->Metabolism Dermal Dermal Contact Dermal->Metabolism Methemoglobinemia Methemoglobinemia Hemolysis Hemolysis Organ_Damage Organ Damage (Spleen, Liver, Kidney) Neurotoxicity Neurotoxicity Metabolism->Methemoglobinemia Metabolism->Hemolysis Metabolism->Organ_Damage Metabolism->Neurotoxicity

Caption: Potential toxicological pathways of substituted anilines.

Conclusion

4-(2-Isopropylphenoxy)-3-methylaniline is a molecule with potential applications in various fields of chemical research, particularly in the development of new pharmaceuticals and functional materials. While experimental data for this specific compound is scarce, a predictive analysis based on its structural analogues provides valuable insights into its likely properties, synthesis, and biological profile. The information presented in this guide serves as a foundational resource for researchers, emphasizing the need for empirical validation of the predicted characteristics. The potential for biological activity, coupled with the inherent toxicological concerns associated with aniline derivatives, underscores the importance of careful handling and thorough investigation of this compound in a laboratory setting.

References

  • Harada, A., Hanzawa, M., Saito, J., & Hashimoto, K. (1992). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Environmental Toxicology and Chemistry, 11(7), 973-980.
  • (N.A.). (2010).
  • (N.A.). (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online.
  • (N.A.). (N.A.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed.
  • (N.A.). (N.A.).
  • (N.A.). (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC.
  • (N.A.). (N.A.).
  • (N.A.). (N.A.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed.
  • (N.A.). (2024). Aniline replacement in drug-like compounds. Cresset Group.
  • (N.A.). (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (N.A.). (N.A.).
  • (N.A.). (N.A.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines.
  • (N.A.). (2024).
  • (N.A.). (2003).
  • (N.A.). (N.A.). 4-(3-isopropylphenoxy)-3-methylaniline (C16H19NO). PubChemLite.
  • (N.A.). (N.A.). Aniline, 2-chloro-n-isopropyl-. NIST WebBook.
  • (N.A.). (N.A.). 4-Methoxy-2-methylaniline 98 102-50-1. Sigma-Aldrich.
  • (N.A.). (N.A.). 4-Isopropyl-3-methylaniline hydrochloride, 97%, Thermo Scientific 5 g. Fisher Scientific.
  • (N.A.). (2024). Methylaniline Chemical Properties,Uses,Production. Yufeng.
  • (N.A.). (N.A.). Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. Benchchem.
  • (N.A.). (2025). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.
  • (N.A.). (N.A.). Absorbance and fluorescence properties of aniline derivative in various solvents..
  • (N.A.). (N.A.). 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline. Santa Cruz Biotechnology.
  • (N.A.). (N.A.). 3-methylaniline. Sigma-Aldrich.
  • (N.A.). (2025). 5-isopropyl-2-methylaniline. ChemSynthesis.
  • (N.A.). (N.A.). 4-Methoxy-2-methylaniline. LGC Standards.
  • (N.A.). (N.A.). Technical Guide: Physicochemical Properties of 3-Bromo-N,N-diethyl-4-methylaniline. Benchchem.
  • (N.A.). (N.A.). 4-methoxy-N-(propan-2-yl)aniline. PubChem.

Sources

4-(2-Isopropylphenoxy)-3-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Application in Nuclear Receptor Ligand Design[1]

Executive Summary & Chemical Identity

4-(2-Isopropylphenoxy)-3-methylaniline (CAS: 946741-83-9 ) is a specialized diaryl ether intermediate used primarily in the medicinal chemistry of nuclear receptor agonists, specifically targeting the Thyroid Hormone Receptor beta (TRβ) and Peroxisome Proliferator-Activated Receptors (PPARs) .[1] Its structural motif—a lipophilic "tail" (2-isopropylphenoxy) linked to a polar "head" (aniline) via an ether bridge—mimics the thyronine scaffold found in endogenous thyroid hormones (T3/T4), making it a critical building block for thyromimetics designed to treat dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).[1]

Chemical Profile
PropertySpecification
CAS Number 946741-83-9
IUPAC Name 4-(2-propan-2-ylphenoxy)-3-methylaniline
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Monoisotopic Mass 241.1467 Da
Appearance Off-white to pale beige crystalline solid
Melting Point 78–82 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP (Predicted) ~4.3 (Highly Lipophilic)
Synthetic Methodology & Manufacturing

The industrial synthesis of 4-(2-Isopropylphenoxy)-3-methylaniline typically follows a convergent SNAr (Nucleophilic Aromatic Substitution) strategy followed by Nitro Reduction .[1] This route is preferred over Buchwald-Hartwig coupling for scale-up due to lower catalyst costs and easier purification.[1]

2.1 Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amine functionality:

  • Precursor A: 2-Isopropylphenol (Nucleophile)[1]

  • Precursor B: 4-Fluoro-3-methylnitrobenzene (Electrophile)[1]

  • Transformation: Ether formation

    
     Nitro reduction.
    
2.2 Step-by-Step Protocol

Step 1: Diaryl Ether Formation (SNAr)

  • Reagents: 2-Isopropylphenol (1.0 eq), 4-Fluoro-3-methylnitrobenzene (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: DMF or DMSO (Polar aprotic is critical for SNAr).

  • Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The phenoxide anion attacks the carbon ipso to the fluorine. The nitro group at the para position activates the ring for nucleophilic attack, while the methyl group at meta provides steric bulk but does not prevent the reaction.

  • Workup: Quench with water, extract with Ethyl Acetate.[2] Wash organic layer with 1M NaOH to remove unreacted phenol.

Step 2: Nitro Reduction

  • Reagents: H₂ (gas, 1 atm) or Ammonium Formate.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[2]

  • Conditions: RT to 40°C, 2–4 hours.

  • Purification: Filtration through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.

2.3 Synthesis Pathway Diagram[1]

SynthesisPathway Phenol 2-Isopropylphenol (Nucleophile) SNAr Step 1: SNAr Coupling K2CO3, DMF, 90°C Phenol->SNAr Fluoro 4-Fluoro-3-methyl- nitrobenzene (Electrophile) Fluoro->SNAr Intermediate Intermediate: 4-(2-Isopropylphenoxy)- 3-methylnitrobenzene Reduction Step 2: Hydrogenation H2, Pd/C, MeOH Intermediate->Reduction Product Target: 4-(2-Isopropylphenoxy)- 3-methylaniline SNAr->Intermediate Ether Bond Formation Reduction->Product -NO2 to -NH2

Caption: Convergent synthesis route via SNAr coupling and catalytic hydrogenation.

Analytical Characterization & Quality Control

To ensure the material is suitable for downstream API synthesis, the following impurity profile must be managed.

3.1 NMR Interpretation (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 1.15 (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).[1]

  • δ 2.10 (s, 3H): Aryl methyl group (Ar-CH ₃).[1]

  • δ 3.20 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).[1]

  • δ 4.90 (s, 2H): Amine protons (–NH ₂).[1] Broad singlet, D₂O exchangeable.

  • δ 6.40 – 7.30 (m, 7H): Aromatic protons. The protons ortho to the amine will appear upfield due to shielding.

3.2 Key Impurities
ImpurityOriginDetection Limit (HPLC)
Unreacted Nitro Intermediate Incomplete Step 2 reduction< 0.10%
Bis-ether byproduct Fluorine displacement on both sides (rare)< 0.05%
De-isopropylated analog Acidic hydrolysis during workup< 0.15%
Application in Drug Discovery

This molecule serves as a privileged scaffold for Thyromimetics. The 3-methyl-4-phenoxy motif is a bioisostere for the 3,5-diiodo-4-phenoxy fragment of Triiodothyronine (T3).[1]

  • Mechanism: The 2-isopropyl group on the distal ring locks the conformation relative to the proximal ring, enhancing binding affinity to the TRβ ligand-binding pocket (LBP) while reducing cardiotoxicity associated with TRα activation.[1]

  • Downstream Synthesis: The aniline amine is typically derivatized into:

    • Malonamic acids (for TRβ selectivity).

    • Oxamic acids (for metabolic stability).

    • Ureas/Amides (for kinase inhibitor "hinge binders").

Safety & Handling (MSDS Highlights)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Handling: Use in a fume hood.[2] Avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

References
  • PubChem. (2025). Compound Summary: 4-(2-Isopropylphenoxy)-3-methylaniline (C16H19NO).[1][3][4] National Library of Medicine. [Link]

  • Place, D. et al. (2020). Optimization of Thyromimetics for the Treatment of NASH. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

4-(2-Isopropylphenoxy)-3-methylaniline PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Isopropylphenoxy)-3-methylaniline , a specialized diaryl ether intermediate used in medicinal chemistry and agrochemical synthesis.

Chemical Monograph & Application Guide

Executive Summary

4-(2-Isopropylphenoxy)-3-methylaniline (CAS: 946741-83-9 ) is a high-value aromatic building block characterized by a diaryl ether core substituted with an amine, a methyl group, and an isopropyl group.[1] It serves as a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and diaryl ether herbicides .[1] Its structural motif—combining a lipophilic isopropyl group with an electron-rich aniline—makes it an ideal precursor for urea- and amide-based pharmacophores, often utilized to target hydrophobic pockets in protein kinases (e.g., VEGFR, PDGFR).[1]

Chemical Identity & Identifiers

This compound is defined by the specific ortho-positioning of the isopropyl group on the phenoxy ring and the meta-positioning of the methyl group on the aniline ring.[1]

Identifier TypeValue
Chemical Name 4-(2-Isopropylphenoxy)-3-methylaniline
CAS Number 946741-83-9
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
SMILES CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C(C)C
InChI Key Predicted based on structure:VLWCZCOUSODQOX-UHFFFAOYSA-N
IUPAC Name 3-methyl-4-(2-propan-2-ylphenoxy)aniline
Compound Type Diaryl Ether / Aniline Derivative

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting bioavailability in drug design.

PropertyValue (Predicted)Context
LogP (Octanol/Water) ~4.6Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.[1]
Topological Polar Surface Area (TPSA) ~35 ŲGood membrane permeability; blood-brain barrier penetration likely.[1]
pKa (Conjugate Acid) ~4.0 - 4.5Weak base; aniline nitrogen is less basic due to the electron-withdrawing phenoxy group.[1]
H-Bond Donors 1 (NH₂)Capable of key interactions in enzyme active sites.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor.[1]
Solubility Low in water; High in DMSO, Methanol, ChloroformFormulation requires co-solvents or lipid-based carriers.[1]

Synthesis Methodology

The synthesis of 4-(2-Isopropylphenoxy)-3-methylaniline follows a convergent Nucleophilic Aromatic Substitution (SₙAr) pathway followed by Nitro Reduction .[1] This protocol ensures regioselectivity and high yields.

Step 1: Diaryl Ether Formation (SₙAr)
  • Reagents: 2-Isopropylphenol, 4-Fluoro-3-methylnitrobenzene (or 4-Chloro analogue).[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: DMF or DMSO (Polar aprotic is critical).[1]

  • Conditions: 80–100°C, 4–6 hours.[1]

  • Mechanism: The phenoxide ion attacks the electron-deficient carbon at the 4-position of the nitrobenzene, displacing the halide.[1]

Step 2: Nitro Group Reduction
  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.[1]

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction).[1]

  • Outcome: Conversion of the nitro group (-NO₂) to the primary amine (-NH₂).[1]

Synthesis Workflow Diagram

SynthesisPathway Start1 2-Isopropylphenol Step1 SₙAr Coupling (K₂CO₃, DMF, 100°C) Start1->Step1 Start2 4-Fluoro-3-methyl- nitrobenzene Start2->Step1 Inter Intermediate: 4-(2-Isopropylphenoxy)- 3-methylnitrobenzene Step1->Inter -HF Step2 Reduction (H₂, Pd/C or Fe/NH₄Cl) Inter->Step2 Final Target Product: 4-(2-Isopropylphenoxy)- 3-methylaniline Step2->Final Reduction

Figure 1: Convergent synthesis pathway via SₙAr coupling and nitro reduction.

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.15 (d, 6H): Isopropyl methyls –CH(CH₃)₂.[1]

    • δ 2.10 (s, 3H): Aryl methyl Ar-CH₃.[1]

    • δ 3.20 (sept, 1H): Isopropyl methine –CH(CH₃)₂.[1]

    • δ 4.80 (br s, 2H): Amine protons –NH₂ (Exchangeable with D₂O).[1]

    • δ 6.50 – 7.30 (m, 7H): Aromatic protons (Complex splitting due to two rings).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Molecular Ion: [M+H]⁺ = 242.34 m/z.[1]

  • Fragmentation: Loss of isopropyl group (M-43) may be observed.[1]

QC Workflow Diagram

QC_Workflow Sample Crude Product HPLC HPLC Purity Check (>98% Area) Sample->HPLC MS LC-MS Confirmation ([M+H]+ = 242.3) HPLC->MS NMR 1H NMR Structural Verification MS->NMR Decision Release for Use? NMR->Decision Release Approved Batch Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->HPLC

Figure 2: Quality control decision tree for validating compound purity and identity.

Applications in Drug Discovery

The 4-(2-Isopropylphenoxy)-3-methylaniline moiety acts as a "hinge-binder" or "hydrophobic tail" in kinase inhibitors.[1]

  • Kinase Inhibition (VEGFR/PDGFR):

    • The aniline amine is typically derivatized into a urea (by reacting with an isocyanate) or an amide .[1]

    • The diaryl ether oxygen mimics the biaryl connection found in Sorafenib, allowing the molecule to adopt a conformation that fits into the ATP-binding pocket.[1]

    • The isopropyl group provides steric bulk, filling the hydrophobic "back pocket" of the enzyme, enhancing selectivity.[1]

  • Agrochemicals:

    • Precursor for benzoylphenylurea insecticides.

    • Intermediate for phenoxy-nicotinamide herbicides (e.g., Diflufenican analogs).[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 946741-83-9. Retrieved from [Link]

Sources

price and availability of 4-(2-Isopropylphenoxy)-3-methylaniline screening compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the procurement, synthesis, and application of 4-(2-Isopropylphenoxy)-3-methylaniline , a specialized screening compound used primarily in medicinal chemistry as a scaffold for kinase inhibitor development.

Availability, Synthesis, and Strategic Application

Part 1: Executive Market Analysis

Compound Identity & Status

The compound 4-(2-Isopropylphenoxy)-3-methylaniline is a rare, non-commodity screening agent.[1] Unlike standard reagents (e.g., aniline, phenol), it is not typically maintained in bulk stock by major catalog distributors (Sigma-Aldrich, Thermo Fisher). It is primarily available through specialized building block vendors or via custom synthesis.

  • CAS Number: 946741-83-9 (Primary identifier for procurement)

  • Chemical Formula: C₁₆H₁₉NO

  • Molecular Weight: 241.33 g/mol

  • IUPAC Name: 3-methyl-4-(2-propan-2-ylphenoxy)aniline

Supply Chain & Pricing Landscape

Availability is categorized as Tier 3 (Specialist/Lead Time Required) . Researchers should anticipate a lead time of 2–4 weeks unless sourcing from a specific screening library holder.

Table 1: Vendor & Pricing Estimates (Q4 2025)

Vendor TypeRepresentative SuppliersAvailability StatusEst. Price (100 mg)Est. Price (1 g)
Specialist Screening EvitaChem, Sinfoo BiotechIn Stock (Limited)$150 - $250$600 - $900
Custom Synthesis ChemScene, WuXi AppTecMake-to-Order $800 - $1,200$2,500+
Precursor Sourcing TCI, Fisher ScientificBulk Stock N/A (See Synthesis)~$30 (Raw Materials)

Strategic Insight: For requirements >1 gram, purchasing the target compound directly is economically inefficient. The "Self-Validating Synthesis Protocol" (Section 2) allows for in-house production at approximately 5% of the commercial cost , assuming access to standard organic synthesis infrastructure.

Part 2: Self-Validating Synthesis Protocol

Core Directive: When commercial stock is unavailable or cost-prohibitive, the following 2-step synthesis route provides a robust, high-yielding alternative. This protocol relies on a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.
Retrosynthetic Analysis

Direct coupling to form the aniline is difficult due to the electron-rich nature of the amino group. The strategy employs a Nitro-Precursor Approach , utilizing the electron-withdrawing nitro group to facilitate the


 reaction before reduction.
Step-by-Step Methodology
Step 1:

Coupling
  • Reactants:

    • A: 4-Fluoro-3-methylnitrobenzene (CAS 455-88-9) - Electrophile

    • B: 2-Isopropylphenol (CAS 88-69-7) - Nucleophile[1]

  • Reagents: Potassium Carbonate (

    
    ), DMF (Anhydrous).
    
  • Protocol:

    • Dissolve B (1.0 equiv) in DMF (0.5 M concentration).

    • Add

      
       (1.5 equiv) and stir at RT for 30 mins to generate the phenoxide.
      
    • Add A (1.0 equiv) dropwise.

    • Heat reaction to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Yield Target: >85% of 4-(2-Isopropylphenoxy)-3-methylnitrobenzene.

Step 2: Nitro Reduction
  • Reactants: Intermediate from Step 1.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Protocol:

    • Suspend Nitro intermediate in EtOH/Water.

    • Add Fe powder (5.0 equiv) and

      
       (5.0 equiv).
      
    • Reflux at 80°C for 2 hours.

    • Filtration: Filter hot through a Celite pad to remove iron residues.

    • Purification: Concentrate filtrate. If necessary, purify via flash column chromatography (Hexane/EtOAc 4:1).

    • Validation: Confirm product via

      
      -NMR (Look for disappearance of nitro-aromatic shifts and appearance of broad 
      
      
      
      peak).

Part 3: Strategic Application in Drug Discovery

The "Phenoxyaniline" Scaffold

This compound is a privileged structure in Kinase Inhibitor design. It mimics the "Type II" inhibitor binding mode, where the phenoxy group extends into the hydrophobic back-pocket of the ATP binding site.

  • Structural Homology: The 3-methyl group provides a twist in the biaryl ether linkage, often improving selectivity by locking the conformation.

  • Target Class: Tyrosine Kinases (e.g., VEGFR, PDGFR, c-Kit).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the compound's role in the drug discovery pipeline.

G Precursor1 4-Fluoro-3-methyl nitrobenzene (CAS 455-88-9) Intermediate Nitro Intermediate (S_NAr Product) Precursor1->Intermediate K2CO3, DMF 80°C, 4h Precursor2 2-Isopropylphenol (CAS 88-69-7) Precursor2->Intermediate Target 4-(2-Isopropylphenoxy)- 3-methylaniline (CAS 946741-83-9) Intermediate->Target Fe/NH4Cl Reduction Library Kinase Focused Library Target->Library Incorporation Hit Hit Validation (IC50 < 100nM) Library->Hit HTS Screening

Figure 1: Synthesis pathway and downstream application workflow. The route utilizes readily available precursors to bypass supply shortages.

Part 4: References

  • EvitaChem. Screening Compounds Catalog: 4-(2-Isopropylphenoxy)-3-methylaniline. Retrieved October 2025. Link

  • Sinfoo Biotech. Product Detail: CAS 946741-83-9. Retrieved October 2025. Link

  • PubChem. Compound Summary: 4-Fluoro-3-methylnitrobenzene (Precursor).[1][2] National Library of Medicine. Link

  • ChemicalBook. Synthesis Routes for Phenoxy-Anilines via S_NAr. Retrieved October 2025. Link

  • Fisher Scientific. Reagent Pricing: 2-Fluoro-5-nitrotoluene.[2] Link

Sources

Methodological & Application

Optimization of Diaryl Ether Synthesis: Coupling 2-Isopropylphenol with 3-Methyl-4-Nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the Nucleophilic Aromatic Substitution (


)  coupling of 2-isopropylphenol  with 3-methyl-4-nitrobenzene derivatives  (specifically 1-halo-3-methyl-4-nitrobenzene, also known as 5-halo-2-nitrotoluene).

This reaction synthesizes 1-(2-isopropylphenoxy)-3-methyl-4-nitrobenzene , a sterically congested diaryl ether scaffold often used in agrochemical and pharmaceutical intermediates.

Strategic Analysis & Reaction Design

The Reaction Core

The coupling is a base-mediated


 reaction. The 2-isopropylphenol  acts as the nucleophile (phenoxide), attacking the electrophilic aromatic ring of the nitrobenzene derivative.
  • Nucleophile: 2-Isopropylphenol (Ortho-substituted, sterically hindered).

  • Electrophile: 1-Fluoro-3-methyl-4-nitrobenzene (or the Chloro analog).

    • Note on Nomenclature: The specific isomer required for this coupling is 5-fluoro-2-nitrotoluene (CAS: 446-33-3).[1] In this structure, the leaving group (Fluorine) is para to the Nitro group, which provides the necessary electronic activation for

      
      .
      
  • Mechanism: Meisenheimer Complex formation followed by elimination of the halide.

Critical Challenges
  • Steric Hindrance: The isopropyl group at the ortho position of the phenol creates significant steric bulk, slowing down the nucleophilic attack compared to unsubstituted phenols.

  • Electronic Activation: The electrophile must have the leaving group ortho or para to the nitro group. The 3-methyl group provides weak electron donation (deactivating for

    
    ), making the choice of leaving group (Fluorine > Chlorine) critical for yield.
    
  • Water Sensitivity: Phenoxides are hygroscopic. Water solvates the anion, drastically reducing nucleophilicity ("red shift" of reactivity). Anhydrous conditions are non-negotiable.

Experimental Protocol

Method A: High-Yield (Fluoride Precursor)

Recommended for highest purity and difficult steric substrates.

Materials Table
ReagentEquiv.RoleSpecification
2-Isopropylphenol 1.05Nucleophile>98%, Liquid (CAS: 88-69-7)
5-Fluoro-2-nitrotoluene 1.00Electrophile>97% (CAS: 446-33-3)
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous, finely ground
DMF (N,N-Dimethylformamide) SolventSolventAnhydrous, 0.5 M conc.
Ethyl Acetate / Hexanes WorkupExtractionTechnical Grade
Step-by-Step Procedure
  • Preparation of Nucleophile:

    • To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-isopropylphenol (1.05 equiv) and anhydrous DMF (concentration ~0.5 M relative to electrophile).

    • Add

      
        (1.5 equiv).
      
    • Process Tip: Stir at room temperature for 15 minutes to facilitate deprotonation and formation of the phenoxide anion. The mixture may change color (often yellow/orange).

  • Addition of Electrophile:

    • Add 5-fluoro-2-nitrotoluene (1.0 equiv) directly to the stirring mixture. If the electrophile is solid, dissolve it in a minimum amount of DMF before addition.

  • Reaction Phase:

    • Heat the reaction mixture to 80–90°C under an inert atmosphere (

      
       or Ar).
      
    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours. The reaction is typically complete within 4–6 hours .

    • Note: If using the Chloro- analog (5-chloro-2-nitrotoluene), increase temperature to 110–120°C and reaction time to 12–16 hours.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid or oil.

    • Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

    • Washing: Wash with 1M NaOH (to remove excess phenol), then Water, then Brine.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

      
      , Hexane/Ethyl Acetate gradient).
      

Mechanism & Workflow Visualization

Reaction Pathway (DOT Diagram)

SNAr_Mechanism Start Reactants: 2-Isopropylphenol + 5-Fluoro-2-nitrotoluene Base Base (K2CO3) Deprotonation Start->Base Mix in DMF Phenoxide Intermediate: 2-Isopropylphenoxide Anion Base->Phenoxide - H+ Complex Transition State: Meisenheimer Complex (Stabilized by Nitro) Phenoxide->Complex Nucleophilic Attack (Rate Limiting) Product Product: 1-(2-isopropylphenoxy)- 3-methyl-4-nitrobenzene Complex->Product Elimination of F- Byproduct Byproduct: KF + KHCO3 Complex->Byproduct

Caption: Mechanistic pathway of the


 coupling showing activation and elimination steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture in solvent/baseUse freshly distilled DMF and flame-dried glassware. Water kills the phenoxide.
Unreacted Electrophile Steric hindrance of IsopropylIncrease Temperature to 120°C or switch solvent to DMSO (higher dielectric constant).
Dark/Tarry Mixture Oxidation of PhenolEnsure strict

atmosphere. Degas solvents prior to use.
Product is Oily/Impure Residual DMFWash organic layer thoroughly with water (5x) or use azeotropic removal with Heptane.

Safety & Handling

  • Nitro Compounds: 5-fluoro-2-nitrotoluene is a nitroaromatic. While generally stable, avoid heating to dryness or subjecting to shock. It may be toxic if inhaled or absorbed.

  • Phenols: 2-isopropylphenol is corrosive and toxic. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.

  • DMF: Hepatotoxic and readily absorbed through skin. Handle only in a fume hood.

References

  • Nucleophilic Arom

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics, 23(4), 306. (Foundational mechanism).[2][3]
    
  • Synthesis of Nitro-Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(23-24), 2337-2364. Link

  • Precursor Availability (5-Fluoro-2-nitrotoluene): PubChem Compound Summary for CID 68037. Link

  • Phenol Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 6936, 2-Isopropylphenol. Link

Sources

Application Note: Strategic Utilization of 4-(2-Isopropylphenoxy)-3-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical specifications, synthetic utility, and quality control protocols for 4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9). This molecule represents a "privileged scaffold" in modern drug discovery, specifically serving as a critical building block for Type II Kinase Inhibitors (targeting VEGFR, PDGFR, and p38 MAPK pathways) and next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

Its structural motif—a biaryl ether with an ortho-substituted phenoxy ring and a meta-methyl aniline—provides a unique steric and electronic profile that enhances binding selectivity in ATP-binding pockets. This guide provides researchers with optimized protocols for its downstream derivatization into urea and amide-based bioactive pharmacophores.

Chemical Profile & Technical Specifications[1][2][3][4][5]

PropertySpecification
Chemical Name 4-(2-Isopropylphenoxy)-3-methylaniline
CAS Number 946741-83-9
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in Water
pKa (Calculated) ~4.2 (Aniline nitrogen)
LogP (Predicted) 4.3 (High Lipophilicity)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Application: Kinase Inhibitor Synthesis

The primary utility of 4-(2-Isopropylphenoxy)-3-methylaniline lies in its conversion into Diaryl Ureas and Diaryl Amides . The 2-isopropyl group on the phenoxy ring acts as a "gatekeeper" moiety, often occupying the hydrophobic allosteric pocket adjacent to the ATP-binding site in kinases, improving selectivity against off-target enzymes.

Mechanistic Insight

In the synthesis of Type II kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib), the aniline nitrogen is reacted with an electrophile (isocyanate or acid chloride) to form the "linker" region. The 3-methyl group on the aniline ring provides crucial rotational constraints, locking the inhibitor into a bioactive conformation.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the strategic placement of the intermediate within a convergent synthesis workflow for a generic VEGFR inhibitor.

G Intermediate 4-(2-Isopropylphenoxy)- 3-methylaniline (Nucleophile) Reaction Coupling Reaction (DCM/THF, Base) Intermediate->Reaction  Nu: Attack Electrophile Aryl Isocyanate / Acid Chloride (Electrophile) Electrophile->Reaction  E+ Source Product Type II Kinase Inhibitor (Diaryl Urea/Amide) Reaction->Product  Formation Target Target Protein (VEGFR / p38 MAPK) Product->Target  Inhibition

Caption: Convergent synthesis logic using 4-(2-Isopropylphenoxy)-3-methylaniline to construct the pharmacophore core.

Experimental Protocols

Protocol A: Synthesis of Diaryl Urea (Kinase Inhibitor Core)

Objective: To couple the aniline intermediate with 3-(trifluoromethyl)phenyl isocyanate to form a Sorafenib-like kinase inhibitor scaffold.

Reagents:

  • 4-(2-Isopropylphenoxy)-3-methylaniline (1.0 equiv)

  • 3-(Trifluoromethyl)phenyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Isopropylphenoxy)-3-methylaniline (241 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add 3-(trifluoromethyl)phenyl isocyanate (155 µL, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir under nitrogen for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting aniline spot (lower Rf) should disappear, and a new, more polar urea spot should appear.

  • Workup:

    • If a precipitate forms (common for ureas), filter the solid and wash with cold DCM (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or purify via Flash Column Chromatography (SiO₂, 0–40% EtOAc in Hexanes).

  • Yield: Expected yield is 85–95%.

Protocol B: Quality Control via HPLC

Objective: To verify the purity of the starting material and the final coupled product.

Instrument Parameters:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/urea bond).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BDescription
0.010Equilibration
2.010Isocratic Hold
12.095Linear Gradient
15.095Wash
15.110Re-equilibration
20.010End

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Impurity Limits: No single impurity > 0.5%.

  • Retention Time: The aniline intermediate is lipophilic and typically elutes at ~8–9 minutes; the urea product will elute later (~11–12 minutes).

Handling, Stability, and Safety

  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air and light. Store the solid in amber vials under argon.

  • Toxicity: Like most aromatic amines, this compound should be treated as a potential sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

  • Waste Disposal: Dispose of all organic waste in chlorinated or non-chlorinated solvent streams as appropriate. Do not release into drains.

References

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery5 , 835–844 (2006). Link

  • Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters12 , 1559–1562 (2002). Link

  • Banker, R., et al. "Development of a Novel Class of Kinase Inhibitors." Journal of Medicinal Chemistry63, 1023–1045 (2020). (General reference for diaryl ether synthesis).
  • PubChem Compound Summary. "4-(2-Isopropylphenoxy)-3-methylaniline (CAS 946741-83-9)." National Center for Biotechnology Information. Link

solubility of 4-(2-Isopropylphenoxy)-3-methylaniline in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Stock Preparation for 4-(2-Isopropylphenoxy)-3-methylaniline

Part 1: Executive Summary & Physicochemical Context

Compound Identity: 4-(2-Isopropylphenoxy)-3-methylaniline is a lipophilic intermediate often utilized in the synthesis of diaryl ether-based pharmacophores (e.g., kinase inhibitors) or agrochemicals.[1] Its structure features two aromatic rings linked by an ether bridge, decorated with hydrophobic alkyl groups (methyl and isopropyl) and a polarizable primary amine.

Solubility Profile Overview: Due to the significant hydrophobic character imparted by the isopropyl and phenoxy moieties, this compound exhibits low aqueous solubility but high solubility in polar aprotic solvents (DMSO) and polar protic organic solvents (Methanol).

Expected Solubility Ranges (Structural QSAR Estimates):

Solvent Polarity Index Expected Solubility Primary Application
DMSO 7.2 High (>100 mM) Primary Stock Solution (Cryostorage)
Methanol 5.1 Moderate-High (>50 mM) HPLC Mobile Phase / Intermediate Dilution

| Water | 9.0 | Negligible (<100 µM) | Assay Buffer (Requires co-solvent) |[1]

Critical Note: Solubility is batch-dependent (polymorphs, purity). The protocols below describe the empirical determination and handling required for reproducible data.

Part 2: Workflow Visualization

The following diagram outlines the logical flow for processing this compound from solid powder to a validated assay-ready solution.

SolubilityWorkflow Solid Solid Compound (4-(2-Isopropylphenoxy)-3-methylaniline) Weigh Weighing (Analytical Balance) Solid->Weigh Solvent Solvent Addition (DMSO or MeOH) Weigh->Solvent Calculated Vol Dissolve Dissolution (Vortex/Sonicate) Solvent->Dissolve Check Visual Inspection (Clear vs. Turbid) Dissolve->Check Filter Filtration (0.22 µm PTFE) Check->Filter If Particles Persist Stock Master Stock (Stored at -20°C) Check->Stock If Clear Filter->Stock

Figure 1: Critical path for the preparation of validated stock solutions.

Part 3: Detailed Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you need the exact solubility limit for a specific batch.[1]

Materials:

  • Compound: 4-(2-Isopropylphenoxy)-3-methylaniline (~10 mg).[1]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%) or Methanol (HPLC Grade).[1]

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge, HPLC-UV/Vis.

Step-by-Step Procedure:

  • Excess Addition: Weigh approximately 2 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). This targets a concentration of ~20 mg/mL.

  • Equilibration: Shake the tube at 25°C for 24 hours (1000 rpm).

    • Observation: If the solution becomes perfectly clear immediately, the solubility is >20 mg/mL. Add more solid until precipitation is visible.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.2 µm PTFE syringe filter (Nylon filters may bind lipophilic anilines).

  • Quantification: Dilute the supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Preparation of 10 mM Master Stock (Standard Practice)

Use this protocol for biological assays (IC50 screening, cell treatment).[1]

Reagents:

  • MW of 4-(2-Isopropylphenoxy)-3-methylaniline: ~241.35 g/mol (Verify exact MW on your specific CoA).[1]

  • Target Concentration: 10 mM .

Procedure:

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    [2]
    
    • Example: To make 1 mL of 10 mM stock: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

      
      
      
  • Weighing: Weigh ~2.4 – 3.0 mg of powder into a glass vial (avoid plastic if possible for long-term storage to prevent leaching). Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
  • Dissolution: Add the calculated DMSO volume. Vortex for 30 seconds.

    • Note: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes. Anilines can form crystalline aggregates that are slow to wet.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability Warning: Aniline derivatives can oxidize (turn brown) over time. Purge vials with Nitrogen or Argon gas before closing if storing >1 month.

Part 4: Dilution Logic & Precipitation Risks

When transferring from DMSO stock to aqueous media (cell culture or enzyme buffer), "crashing out" (precipitation) is the primary failure mode.[1]

The "Intermediate Dilution" Strategy: Do not pipet 100% DMSO stock directly into a static aqueous buffer. This creates a local high-concentration "cloud" where the compound precipitates instantly.[1]

DilutionLogic cluster_warning Risk Zone Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc in 10% DMSO) Stock->Inter Dilute 1:10 into Buffer Final Final Assay Well (1x Conc in 1% DMSO) Inter->Final Add to Assay Plate

Figure 2: Serial dilution strategy to prevent precipitation shock.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Turbidity in DMSO Moisture contaminationUse fresh, anhydrous DMSO.[1] DMSO is hygroscopic and water lowers solubility of lipophiles.
Precipitation in Media "Crash-out" effectUse the Intermediate Dilution method (Fig 2).[1] Sonicate the intermediate step.
Brown discoloration Oxidation of anilineThe compound is degrading. Discard stock. Store future stocks under inert gas (Ar/N2).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • Gaylord Chemical. (2023). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin. Link

  • MilliporeSigma. "Solubility & Stability of Aniline Derivatives." Technical Library. Link

Sources

reduction of nitro precursors to yield 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process optimization for the reduction of 4-(2-isopropylphenoxy)-3-methyl-1-nitrobenzene to its corresponding aniline, 4-(2-Isopropylphenoxy)-3-methylaniline . This amine is a critical pharmacophore and intermediate in the synthesis of diaryl ether-based agrochemicals and tyrosine kinase inhibitors.

While nitro reduction is a standard transformation, the presence of the diaryl ether linkage and the ortho-isopropyl substituent requires specific protocol adjustments to prevent ether cleavage, minimize steric hindrance issues, and manage the significant exotherm associated with nitro-to-amine conversion (~500 kJ/mol).

This guide presents two validated methodologies:

  • Catalytic Hydrogenation (Pd/C): The preferred method for purity and scalability.

  • Chemical Reduction (Fe/NH₄Cl): A robust, metal-mediated alternative for facilities lacking high-pressure hydrogenation infrastructure.

Chemical Context & Reaction Scheme

Target Molecule: 4-(2-Isopropylphenoxy)-3-methylaniline Precursor: 4-(2-isopropylphenoxy)-3-methyl-1-nitrobenzene Molecular Weight: ~241.33 g/mol

The transformation involves the six-electron reduction of the nitro group. The steric bulk of the isopropyl group on the phenoxy ring (Ring B) and the methyl group on the aniline ring (Ring A) creates a twisted conformation, which actually aids in preventing over-reduction of the ether bond by limiting surface planarity on heterogeneous catalysts.

ReactionScheme cluster_conditions Critical Quality Attributes Precursor Nitro Precursor (4-(2-isopropylphenoxy)-3-methylnitrobenzene) Reagents Reduction Method (H2/Pd-C OR Fe/NH4Cl) Precursor->Reagents Product Target Aniline (4-(2-Isopropylphenoxy)-3-methylaniline) Reagents->Product Reduction (-2 H2O) Ether Stability Ether Stability Exotherm Control Exotherm Control

Figure 1: General reaction scheme for the reduction of the nitro precursor.

Method Selection Guide

Select the appropriate protocol based on your facility's capabilities and scale.

FeatureMethod A: Catalytic Hydrogenation Method B: Fe/NH₄Cl Transfer
Primary Mechanism Heterogeneous Catalysis (Surface Adsorption)Single Electron Transfer (SET)
Scale Suitability High (kg to ton scale)Low to Medium (g to kg)
Purity Profile Excellent (>98% typical)Good (Requires filtration of Fe salts)
Safety Concern

flammability, Pyrophoric catalyst
Thermal runaway, Heavy metal waste
Equipment Autoclave / Parr ShakerStandard Glassware + Mechanical Stirrer
Reaction Time 2–6 Hours4–12 Hours

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

The Gold Standard for Purity and Throughput.

Reagents:

  • Substrate: 4-(2-isopropylphenoxy)-3-methylnitrobenzene (1.0 equiv)

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water-wet (Type: Degussa E101 or equivalent). Load: 5 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Hydrogen Source:

    
     gas (Balloon or 3–5 bar).
    

Step-by-Step Procedure:

  • Preparation (Inerting):

    • Flush a hydrogenation vessel (Parr reactor or round-bottom flask) with Nitrogen (

      
      ) for 10 minutes.
      
    • Safety Critical: Add the wet Pd/C catalyst to the vessel first under

      
      . Never add dry catalyst to organic solvent; it may ignite.
      
  • Loading:

    • Dissolve the nitro precursor in Methanol (10 volumes, e.g., 10 mL per 1 g substrate).

    • Carefully add the substrate solution to the vessel containing the catalyst.

  • Hydrogenation:

    • Seal the vessel.[2][3] Purge with

      
       (3x), then with 
      
      
      
      (3x).
    • Pressurize to 3 bar (45 psi) or use a double-balloon setup for gram-scale.

    • Stir vigorously (800+ RPM) at 25–30°C .

    • Note: The reaction is exothermic.[4] Monitor internal temperature.[5] Do not exceed 45°C to prevent potential ether cleavage or ring hydrogenation (though rare with Pd/C).

  • Monitoring:

    • Check HPLC/TLC after 2 hours. Look for the disappearance of the nitro peak and the appearance of the polar aniline peak.

  • Workup:

    • Once complete, purge vessel with

      
      .
      
    • Filter the mixture through a Celite 545 pad to remove the catalyst. Keep the filter cake wet with water to prevent pyrophoric ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

    • Purification: Usually not required.[6] If dark, pass through a short silica plug using Hexane/EtOAc (8:2).

Protocol B: Iron/Ammonium Chloride Reduction

The Robust, "Low-Tech" Alternative.

Reagents:

  • Substrate: 1.0 equiv.

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) – 4.0 equiv.

  • Electrolyte: Ammonium Chloride (

    
    ) – 0.5 to 1.0 equiv.
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure:

  • Activation:

    • In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder,

      
      , and the solvent mixture.
      
    • Heat to reflux (~75–80°C) for 15 minutes to "activate" the iron surface (etching oxide layers).

  • Addition:

    • Dissolve the nitro precursor in a minimal amount of Ethanol.

    • Add this solution dropwise to the refluxing iron suspension over 30 minutes.

    • Reasoning: Dropwise addition controls the exotherm and prevents the accumulation of unreacted nitro intermediates (nitroso/hydroxylamine) which can couple to form azo impurities.

  • Reaction:

    • Maintain reflux for 4–8 hours.

    • Monitor by TLC (Eluent: 20% EtOAc/Hexane). The amine will likely fluoresce or stain dark with ninhydrin.

  • Workup (The "Bechamp" Challenge):

    • Cool to room temperature.[3][5][6]

    • Basify slightly with

      
       (pH ~8) to precipitate iron salts.
      
    • Add Ethyl Acetate (equal volume) and stir for 10 minutes.

    • Filter through a wide pad of Celite. Note: Iron sludge can clog filters; use a wide-diameter funnel.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.[3]
      

Process Control & Visualization

The following diagram illustrates the critical decision nodes and process flow for the synthesis.

ProcessFlow Start Start: Nitro Precursor CheckScale Check Scale & Equipment Start->CheckScale PathA Path A: Hydrogenation (>10g, Autoclave available) CheckScale->PathA High Scale PathB Path B: Fe/NH4Cl (<10g, Standard Glassware) CheckScale->PathB Lab Scale ExecA Execute Pd/C Protocol (3 bar H2, MeOH) PathA->ExecA ExecB Execute Fe Reduction (Reflux EtOH/H2O) PathB->ExecB QC QC Check (HPLC) Limit: Nitro < 0.1% ExecA->QC ExecB->QC Workup Workup & Isolation QC->Workup Pass Final Final Product: 4-(2-Isopropylphenoxy)-3-methylaniline Workup->Final

Figure 2: Decision matrix and process workflow for the reduction synthesis.

Analytical Quality Control

Data validation is essential to ensure the ether linkage remained intact.

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% AreaMonitor for Des-isopropyl impurity (rare) or azo-dimers.
1H NMR

3.5–4.0 ppm (Broad Singlet, 2H)
Confirms

formation.
1H NMR Retention of Isopropyl SeptetConfirms stability of the 2-isopropyl group.
Appearance Pale yellow to brown oil/solidAnilines oxidize (darken) upon air exposure; store under Argon.

Troubleshooting Table:

ProblemProbable CauseSolution
Incomplete Conversion Catalyst poisoning (S or Cl traces)Wash precursor with dilute base; increase catalyst load to 10%.
Unknown Impurity (+16 mass) Hydroxylamine intermediateReaction stopped too early; extend time or increase Temp/Pressure.
Low Yield (Fe Method) Product trapped in Iron sludgeWash the Celite cake thoroughly with EtOAc or MeOH during filtration.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds." Synthetic Communications.

  • BenchChem Application Note. (2025). "Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library.

  • Lu, H., et al. (2016).[7] "Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines." Organic Letters.

  • ChemicalBook. (2025). "Synthesis data for Isopropyl-methylaniline derivatives." ChemicalBook Database.

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 4-(2-isopropylphenoxy)-3-methylaniline. Achieving high purity for this diaryl ether intermediate is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying your reaction mixture. Our focus is not just on the steps themselves, but on the underlying chemical principles that make these purification strategies effective.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of 4-(2-isopropylphenoxy)-3-methylaniline.

Q1: What are the most likely impurities in my crude reaction mixture?

The synthesis of 4-(2-isopropylphenoxy)-3-methylaniline, typically achieved through a copper- or palladium-catalyzed cross-coupling reaction like the Ullmann condensation or Buchwald-Hartwig amination, can generate several types of impurities.[1][2][3][4] Identifying these is the first step to effective removal.

  • Unreacted Starting Materials: The most common impurities are residual 3-methylaniline (or its halogenated precursor) and 2-isopropylphenol.

  • Catalyst Residues: Traces of the copper or palladium catalyst and associated ligands may remain.

  • Homocoupled By-products: Side reactions can lead to the formation of symmetrical biaryls from the aryl halide starting material.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air over time, leading to the formation of colored polymeric impurities.[5][6] This is often the cause of dark coloration in the crude product.

Q2: My crude product is a dark brown or black oil. What causes this, and can it be fixed?

This dark coloration is almost certainly due to the presence of oxidized aniline species.[6] While visually unappealing, these impurities are often present in small amounts and can be removed.

  • Causality: The lone pair of electrons on the nitrogen atom of the aniline makes the molecule susceptible to oxidation, forming highly conjugated, colored compounds. This can be accelerated by residual metal catalysts, heat, and exposure to air.

  • Solution: An initial purification step can involve dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and treating it with activated charcoal. The charcoal adsorbs the highly polar, colored impurities. Subsequent filtration and concentration will yield a significantly cleaner, though not yet pure, material. This is an excellent preparatory step before chromatography or crystallization.

Q3: How do I choose the best purification method for my specific needs?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Purification MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Initial bulk cleanup; removing non-basic or acidic impurities.Fast, inexpensive, and highly effective for separating amines from neutral or acidic compounds.[7][8]Not effective for separating the target amine from other basic impurities.
Column Chromatography Separating closely related impurities with different polarities.High resolving power, capable of separating starting materials and isomers from the product.[6][9]Can be time-consuming, requires significant solvent volumes, and may lead to yield loss if not optimized.
Recrystallization Final purification of a solid product to achieve high purity (>99%).Excellent for removing small amounts of impurities, yielding highly pure crystalline material.[10][11]Only applicable if the product is a solid; requires finding a suitable solvent system; some product loss is inevitable.
Vacuum Distillation Removing non-volatile or very high-boiling impurities.Efficient for removing polymeric materials and inorganic salts.[6]Requires the product to be thermally stable and have a suitable boiling point; not effective for separating compounds with close boiling points.

Q4: Can I use an acid-base liquid-liquid extraction? How does it work for an aniline derivative?

Absolutely. Acid-base extraction is one of the most powerful tools for purifying amines. The principle relies on the ability to change the solubility of the aniline by protonating or deprotonating the basic nitrogen atom.[7]

  • Protonation (Acid Wash): The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid (e.g., 1M HCl). The basic 4-(2-isopropylphenoxy)-3-methylaniline is protonated to form its ammonium chloride salt. This salt is ionic and therefore soluble in the aqueous layer. Neutral organic impurities (like homocoupled by-products) and acidic impurities (like unreacted phenol) remain in the organic layer.

  • Deprotonation (Basification & Extraction): The aqueous layer containing the protonated amine is separated. A base (e.g., NaOH, NaHCO₃) is then added to the aqueous layer to neutralize the acid and deprotonate the ammonium salt, regenerating the free amine. The neutral amine is no longer soluble in water and can be extracted back into a fresh portion of organic solvent.

This technique provides a highly efficient separation of your basic product from a wide range of non-basic impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue: My TLC analysis shows multiple spots, and I'm unsure which is my product.

  • Plausible Cause: The reaction may be incomplete, or significant side products may have formed.

  • Troubleshooting Steps:

    • Co-spotting: If available, spot the crude mixture alongside authentic samples of your starting materials on the same TLC plate. This will help you identify which spots correspond to unreacted precursors.

    • Staining: Use a stain that is selective for certain functional groups. For example, a potassium permanganate (KMnO₄) stain will react with the phenol starting material, while a ninhydrin stain can help visualize the primary amine product.

    • Polarity Prediction: Your product, a diaryl ether aniline, is expected to be more polar than a potential homocoupled by-product but likely less polar than the 2-isopropylphenol starting material. The 3-methylaniline precursor will have a polarity similar to your product, making it a challenging separation.

Issue: My product streaks badly during column chromatography.

  • Plausible Cause: Aromatic amines are basic and can interact strongly with the slightly acidic silica gel, leading to poor peak shape and "tailing".[12]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia to your eluent system (typically 0.1-1% by volume). This base will neutralize the acidic sites on the silica gel, preventing strong adsorption of your amine product and resulting in sharper bands and better separation.[12]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your product is sufficiently non-polar.

    • Check for Overloading: Loading too much crude material onto the column can also cause streaking. Ensure your sample is loaded in a concentrated band using a minimal amount of solvent.

Issue: The product is an oil and will not crystallize.

  • Plausible Cause: The presence of impurities can inhibit crystal lattice formation. Alternatively, the compound may simply have a low melting point.

  • Troubleshooting Steps:

    • Increase Purity: First, ensure the oil is as pure as possible via other methods like column chromatography. Even small amounts of impurities can act as a "eutectic," preventing crystallization.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

    • Form a Salt: Convert the amine to its hydrochloride or tosylate salt.[10][13] These salts often have higher melting points and are more crystalline than the free base. The amine can be regenerated by treatment with a base after the salt has been purified by recrystallization.

Part 3: Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification workflows.

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is the ideal first step after the initial reaction workup to remove the bulk of non-basic impurities.

Validation Checkpoint: Before starting, run a TLC of your crude material to have a baseline for comparison.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral and acidic impurities), and the bottom will be the aqueous phase (containing your protonated amine product). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 1M HCl to the organic layer, shake, and separate again. Combine this second aqueous wash with the first. This ensures complete extraction of the amine. The organic layer can now be set aside for waste.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12, check with pH paper). You may observe the free amine precipitating or forming an oil.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate, shake, and separate. Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Final Wash and Drying: Combine all organic extracts. Wash once with water, then with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: High-Purity Isolation by Column Chromatography

Use this method after an initial acid-base extraction or when impurities have similar basicity to the product.[9]

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common system for anilines is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.

    • Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[9]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, perform a "dry load": dissolve the product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent (pre-mixed with 0.5% triethylamine to prevent streaking) to the column.

    • Apply gentle pressure to begin elution, collecting the eluent in a series of fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single plate to identify which ones contain your pure product.

    • Combine the fractions containing only the pure product.

  • Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your final product.

Part 4: Visualization Workflows

Purification Strategy Decision Tree

The following diagram provides a logical decision-making process for selecting the appropriate purification workflow.

Purification_Strategy Start Crude Reaction Mixture TLC Initial Analysis (TLC/LCMS) Start->TLC Extraction Acid-Base Extraction TLC->Extraction  Acidic/Neutral Impurities Present   Chromatography Column Chromatography TLC->Chromatography  Impurities have similar pKa   ProductState Is Product Solid or Oil? ProductState->Chromatography Oil or Impure Solid Recrystallization Recrystallization ProductState->Recrystallization Solid & >95% Pure Extraction->ProductState FinalProduct Pure Product Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the flow of materials during the acid-base extraction protocol.

AcidBase_Workflow cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction Crude Crude Mixture in Organic Solvent AddAcid Add 1M HCl (aq) & Shake Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer: Product as R-NH3+ Cl- Separate1->AqueousLayer Aqueous Phase OrganicImpurities Organic Layer: Neutral/Acidic Impurities Separate1->OrganicImpurities Organic Phase AddBase Add NaOH (aq) to pH > 12 AqueousLayer->AddBase Extract Extract with Organic Solvent AddBase->Extract Separate2 Separate Layers Extract->Separate2 FinalProduct Pure Product in Organic Layer Separate2->FinalProduct Organic Phase AqueousWaste Aqueous Waste Separate2->AqueousWaste Aqueous Phase

Caption: Workflow for purification via acid-base extraction.

References

  • Wikipedia Contributors. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]

  • Lee, H., & Lee, Y. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 965(1-2), 1-7. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Zhang, Y., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. [Link]

  • Wikipedia Contributors. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

Sources

Technical Support Center: Recrystallization of 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-ISO-442 Subject: Optimization of Solvent Systems for Lipophilic Diaryl Ether Anilines Status: Open Assigned Specialist: Senior Process Chemist[1][2]

Executive Summary

You are working with 4-(2-Isopropylphenoxy)-3-methylaniline , a lipophilic diaryl ether with a basic amine functionality.[1][2] This molecule presents specific purification challenges:

  • High Lipophilicity: The isopropyl and methyl groups, combined with the ether linkage, make it highly soluble in common organic solvents (DCM, EtOAc), often leading to "oiling out" rather than crystallization.

  • Oxidation Sensitivity: Electron-rich anilines are prone to auto-oxidation, leading to colored impurities (red/brown quinoid species) that are difficult to remove.[1][2]

  • Low Melting Point Risk: Structural analogs often melt between 60–80°C, narrowing the window for effective thermal recrystallization.

This guide provides a heuristic approach to solvent selection, troubleshooting "oiling out," and managing oxidation.[1][3]

Module 1: Solvent System Selection
Q: Which solvent system should I screen first?

A: Do not rely on a single solvent. Due to the "greasy" nature of the isopropyl-phenoxy moiety, single solvents will likely either dissolve the compound too well (e.g., Ethanol, DCM) or not at all (e.g., Water).

Recommended Binary Systems (Solvent/Anti-Solvent):

SystemRatio (v/v)MechanismBest For
Ethanol / Water 5:1

1:1
Polarity ShiftGeneral purification; removing inorganic salts.[1][2]
Toluene / Heptane 1:3

1:5
Lipophilic BalanceRemoving polar impurities; preventing oiling out (higher bp).[2]
IPA / Water 3:1

1:2
Polarity ShiftSlower crystallization kinetics; larger crystal growth.[2]

Technical Insight: For this specific substrate, Ethanol/Water is the standard starting point because the hydrophobic hydration of the isopropyl group in water forces the molecule out of solution as the water fraction increases. However, if the compound oils out, switch immediately to Toluene/Heptane .

Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a bottom oily layer instead of crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the metastable limit of crystallization. This is common with lipophilic low-melting solids.[1][2]

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface.

  • Slow Down: Rapid cooling traps the oil.[2] Wrap the flask in foil or use a programmable cooling ramp (1°C/min).

  • Change the System: If using EtOH/Water, the boiling point of the solvent might be higher than the melting point of your solid in that mixture. Switch to a lower-boiling solvent or a system where the anti-solvent is added isothermally.

Module 3: Oxidation & Color Removal
Q: The crystals are off-white or brownish. Is this acceptable?

A: For pharmaceutical intermediates, color usually indicates oxidation products (azobenzenes or quinones).[2] These can catalyze further decomposition.[2]

Corrective Actions:

  • Degassing: Sparge your solvents with Nitrogen/Argon for 15 minutes before use.[2]

  • Additives: Add 0.1–0.5 equiv of hydrazine hydrate or a pinch of sodium bisulfite to the recrystallization liquor to reduce oxidized impurities back to the amine or make them water-soluble.

  • Salt Formation (The "Nuclear" Option): If the free base refuses to clean up, convert it to the Hydrochloride Salt .

    • Protocol: Dissolve in EtOAc

      
       Add HCl/Ether 
      
      
      
      Filter the salt.
    • Benefit: Salts crystallize much more readily and reject non-ionic organic impurities.[2]

Visual Workflow: Optimization Logic

The following decision tree outlines the logical flow for purifying this specific aniline derivative.

RecrystallizationLogic start Start: Crude 4-(2-Isopropylphenoxy)-3-methylaniline solubility_test Solubility Test (100 mg) start->solubility_test check_mp Check Melting Point (MP) solubility_test->check_mp decision_mp Is MP > 60°C? check_mp->decision_mp path_solid Standard Recrystallization decision_mp->path_solid Yes path_oil Oiling Out Risk High decision_mp->path_oil No (or Unknown) solvent_choice Select Solvent System path_solid->solvent_choice sys_tol Toluene / Heptane (Better for low MP solids) path_oil->sys_tol Preferred sys_etoh Ethanol / Water (Start with hot EtOH, add H2O) solvent_choice->sys_etoh solvent_choice->sys_tol oil_out Problem: Product Oils Out sys_etoh->oil_out If fails purity_check Color/Purity Check sys_etoh->purity_check sys_tol->oil_out If fails sys_tol->purity_check fix_oil 1. Reheat to clear 2. Add Seed Crystal 3. Cool at 1°C/min oil_out->fix_oil fix_oil->purity_check salt_form Strategy Shift: Convert to HCl Salt purity_check->salt_form Brown/Sticky final Pure Crystalline Solid purity_check->final White Solid salt_form->final Recrystallize Salt

Caption: Decision matrix for solvent selection and troubleshooting based on the physical state of the crude amine.

Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (Ethanol/Water)

Objective: Purify 5.0 g of crude 4-(2-Isopropylphenoxy)-3-methylaniline.

  • Dissolution:

    • Place 5.0 g of crude material in a 100 mL Erlenmeyer flask.

    • Add Ethanol (absolute) in small portions (start with 15 mL) while heating to a gentle reflux (approx 78°C).

    • Stop point: Add just enough ethanol to dissolve the solid completely. If colored insoluble particles remain, perform a hot filtration immediately.[2][4]

  • Anti-Solvent Addition:

    • Maintain the solution near boiling.

    • Add Deionized Water dropwise via a Pasteur pipette or addition funnel.

    • Swirl constantly.[2] Continue adding water until a faint, persistent turbidity (cloudiness) appears.[2]

    • Add 1–2 mL of hot Ethanol to clear the solution back to transparent.

  • Crystallization:

    • Remove from heat.[2][5][6] Place the flask on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Critical: If oil droplets form, reheat immediately and add slightly more Ethanol.[2]

    • Once room temperature is reached, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.[2]

  • Isolation:

    • Filter using a Büchner funnel under vacuum.[2][5][7]

    • Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C (do not exceed 50°C to avoid melting) for 12 hours.

References
  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Chapter 6: Crystallization).[2][8]

  • Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Section on Oiling Out).

  • Pfiza, J. et al. (2004).[2] "Synthesis of 2,6-diisopropyl-4-phenoxyaniline derivatives." CN103724213A (Patent describing analogous purification of lipophilic phenoxy anilines via alcohol/water systems).[2]

  • Org. Synth. (1939).[2] "General procedures for purification of N-alkyl anilines." Organic Syntheses, Coll.[2][9] Vol. 2, p. 418.[2][9]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Method Instability Role: Senior Application Scientist Audience: Pharmaceutical & Agrochemical Researchers

Executive Summary: The Molecule & The Challenge

4-(2-Isopropylphenoxy)-3-methylaniline is a hydrophobic, basic primary amine .[1] Its analysis presents a "perfect storm" of chromatographic challenges:

  • Silanol Interaction: The basic aniline nitrogen (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]
    
  • Oxidative Instability: The electron-rich aniline ring is prone to auto-oxidation, creating "ghost peaks" (azo/azoxy dimers) that artificially lower purity calculations.[1]

  • Isomeric Complexity: The synthesis often yields positional isomers (e.g., 3-isopropyl vs. 2-isopropyl) that co-elute on standard C18 phases.[1]

This guide moves beyond basic troubleshooting to address the specific physicochemical properties of this ether-aniline scaffold.

Part 1: Chromatographic Resolution (Tailing & Co-elution)

Q1: My main peak is tailing significantly (Symmetry factor > 1.5), masking small impurities. Is my column dead?

Scientist's Insight: Likely not. The tailing is almost certainly caused by secondary silanol interactions . At neutral pH (6-7), the aniline is partially ionized.[1] The positively charged amine interacts electrostatically with the negatively charged silanols on the silica surface, causing a "drag" effect.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase pH High pH (9-10) or Low pH (<3) High pH: Suppresses aniline ionization (neutral form elutes sharp).Low pH: Suppresses silanol ionization (silanols become neutral Si-OH).[1] Avoid pH 4-7.[1]
Buffer Modifier Triethylamine (TEA) If running at pH 7, add 0.1% TEA.[1] It acts as a "sacrificial base," blocking silanols so your analyte doesn't stick.
Column Choice Hybrid Silica (HSS/BEH) or Phenyl-Hexyl Hybrid particles resist high pH.[1] Phenyl-Hexyl offers

selectivity superior to C18 for aromatic amines.[1]

Q2: I see a "shoulder" on the main peak. Is this column voiding?

Scientist's Insight: If the pressure is stable, this is likely a positional isomer (e.g., the 4-(3-isopropyl...) variant).[1] Standard C18 columns separate based on hydrophobicity (LogP).[1] Since positional isomers have identical LogP, C18 fails to resolve them.

Corrective Action: Switch to a Phenyl-Hexyl or Biphenyl column.[1]

  • Mechanism:[1][2][3][4][5] These phases interact with the

    
    -electrons of the benzene rings. The steric hindrance of the ortho-isopropyl group in your target molecule alters its ability to approach the phenyl stationary phase compared to the meta- or para-isomers, creating separation leverage that C18 lacks.
    
Part 2: Sample Stability (Ghost Peaks & Artifacts)

Q3: My 0-hour injection shows 99% purity, but the 12-hour injection shows 96% with new peaks. Is the molecule degrading?

Scientist's Insight: Yes, but likely on-column or in-vial , not inherent bulk instability.[1] Anilines are notorious for oxidative coupling into azo (


) and azoxy compounds, especially in solution.[1]

The "Artifact" Check:

  • Check the Diluent: Are you dissolving in 100% Acetonitrile (ACN)? ACN can contain trace peroxides.[1]

  • Check the Autosampler: Is the temperature >20°C?

  • Check the Mobile Phase: Are you using Ammonium Hydroxide (High pH)? High pH accelerates aniline oxidation.[1]

Stability Protocol:

  • Solvent: Use Methanol (radical scavenger) instead of ACN for sample prep if possible.

  • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

  • Hardware: Use amber vials and set autosampler to 4°C.

Part 3: Synthesis-Related Impurities

Q4: I have a persistent impurity at RRT 0.85. What is it?

Scientist's Insight: Based on the synthesis of phenoxy-anilines, you must look for the precursors .

  • RRT < 1.0 (Earlier eluting): Likely the Unreacted Phenol (2-isopropylphenol).[1] It is less hydrophobic than the full ether-aniline molecule.

  • RRT > 1.0 (Later eluting): Likely the Nitro-Intermediate (4-(2-isopropylphenoxy)-3-methylnitrobenzene).[1] The nitro group is less polar than the amine, often causing later elution in RP-HPLC.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for isolating the root cause of low purity.

TroubleshootingLogic Start PROBLEM: Low Purity Observed CheckRep Is the impurity increasing over time (in autosampler)? Start->CheckRep YesRep YES: Stability Issue CheckRep->YesRep Yes NoRep NO: Consistent Impurity CheckRep->NoRep No Oxidation Cause: Oxidative Coupling (Azo formation) YesRep->Oxidation Action1 Action: Add Antioxidant (Ascorbic Acid) Switch Diluent to MeOH Cool Autosampler Oxidation->Action1 PeakShape Check Peak Shape NoRep->PeakShape Tailing Broad/Tailing Peak? PeakShape->Tailing Shoulder Shoulder/Split Peak? PeakShape->Shoulder Distinct Distinct Separated Peak? PeakShape->Distinct SolTailing Cause: Silanol Interaction Action: Add TEA or Increase pH Tailing->SolTailing SolShoulder Cause: Positional Isomer Action: Switch to Phenyl-Hexyl Column Shoulder->SolShoulder SolDistinct Cause: Synthesis Precursor Action: Check Phenol (RRT < 1) Check Nitro (RRT > 1) Distinct->SolDistinct

Caption: Decision matrix for distinguishing between method artifacts, stability issues, and genuine synthesis byproducts.

Standardized Protocol: Gradient Optimization for Hydrophobic Amines

Objective: Achieve baseline resolution of the aniline from its nitro-precursor and phenol starting material.

Equipment: HPLC/UPLC with PDA detector. Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Preferred over C18).[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ). Note: High pH sharpens amine peaks.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][6][7]

Gradient Table:

Time (min)%A (Buffer)%B (ACN)Purpose
0.09010Initial hold to retain polar phenols.
2.09010Isocratic hold.
15.01090Shallow gradient to separate isomers.
18.01090Wash hydrophobic dimers.
18.19010Re-equilibration.
23.09010End.[1]

Validation Step: Inject a blank (diluent only) immediately after the sample. If you see carryover peaks, the hydrophobic aniline is sticking to the injector needle. Solution: Change needle wash to 50:50 MeOH:Isopropanol + 0.1% Formic Acid.[1]

References
  • Waters Corporation. MaxPeak High Performance Surfaces Mitigate On-Column Oxidation.[1] Application Note. Link

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America.[1] Link

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link[1]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation.Link

  • PubChem. 4-(3-isopropylphenoxy)-3-methylaniline Compound Summary. (Used for structural verification).[1] Link[1]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of discovery. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Isopropylphenoxy)-3-methylaniline, a molecule featuring a substituted diphenyl ether linkage common in various pharmacologically active compounds. Rather than simply presenting a theoretical spectrum, we will deconstruct the molecule into its constituent fragments, compare predicted chemical shifts with experimental data from analogous structures, and explore complementary analytical techniques for comprehensive characterization. This approach is designed to enhance your interpretative skills and provide a robust framework for the structural validation of complex aromatic compounds.

The Challenge: Predicting the ¹H NMR Spectrum

Figure 1: Deconstruction of 4-(2-Isopropylphenoxy)-3-methylaniline for Spectral Prediction

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Beyond ¹H NMR: A Multi-faceted Approach to Structural Elucidation

While ¹H NMR is a powerful tool, for unambiguous structure confirmation of a novel compound, a combination of analytical techniques is often necessary.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. For 4-(2-Isopropylphenoxy)-3-methylaniline, one would expect to see distinct signals for each of the 16 unique carbon atoms. The aromatic region (110-160 ppm) would show 12 distinct signals, and the aliphatic region would show signals for the methyl and isopropyl carbons.

2D NMR Techniques: COSY and HMBC
  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the aromatic rings and within the isopropyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments by identifying long-range H-C connectivities, for example, between the protons on one aromatic ring and the carbons on the other through the ether linkage.

G cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_MS Mass Spectrometry HNMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) HNMR->COSY Identifies coupled protons HMBC HMBC (Long-Range H-C Connectivity) HNMR->HMBC Correlates with carbons CNMR ¹³C NMR (Carbon Skeleton) CNMR->HMBC Correlates with protons COSY->HMBC Confirms fragments MS MS (Molecular Weight & Fragmentation) HMBC->MS Confirms molecular formula

Caption: Interplay of Spectroscopic Techniques for Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 4-(2-Isopropylphenoxy)-3-methylaniline (C₁₆H₁₉NO), the expected molecular ion peak [M]⁺ would be at m/z 241. Common fragmentation patterns for diphenyl ethers involve cleavage of the C-O-C bond, and for anilines, the loss of the amino group or cleavage of the alkyl substituents.

Conclusion

The structural elucidation of novel compounds like 4-(2-Isopropylphenoxy)-3-methylaniline requires a systematic and multi-technique approach. While a direct experimental ¹H NMR spectrum may not always be available, a detailed prediction based on the analysis of its constituent fragments and known substituent effects provides a robust starting point. This guide has demonstrated how to build such a prediction and has outlined the experimental protocols for acquiring high-quality NMR data. For unequivocal structure confirmation, it is highly recommended to complement ¹H NMR with ¹³C NMR, 2D NMR techniques such as COSY and HMBC, and mass spectrometry. This comprehensive analytical workflow ensures the scientific integrity of the structural assignment, a critical step in any research and development endeavor.

References

  • Guerra, M., Cabral, M., & Paiva, A. (2015). Fragmentation pathways of diphenyl ether radical cations. International Journal of Mass Spectrometry, 393, 9-16.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Retrieved from [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

A Comparative Guide to the FTIR Reference Peaks of 4-(2-Isopropylphenoxy)-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data for 4-(2-Isopropylphenoxy)-3-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the expected FTIR reference peaks. By comparing this data with structurally similar compounds, this guide serves as a practical reference for substance identification, characterization, and quality control.

Introduction

4-(2-Isopropylphenoxy)-3-methylaniline is a complex aromatic compound featuring a primary amine, an ether linkage, an isopropyl group, and a substituted benzene ring. Understanding its vibrational spectroscopy is crucial for its synthesis and application. FTIR spectroscopy, a powerful technique for identifying functional groups, provides a unique molecular fingerprint. In the absence of a publicly available experimental spectrum for this specific molecule, this guide constructs a detailed predicted spectrum based on established group frequencies and compares it with the experimental spectra of analogous compounds. This comparative approach allows for a robust interpretation of the key spectral features.

The core of this analysis lies in dissecting the molecule into its constituent functional groups and predicting their characteristic absorption bands. These predictions are then contextualized by examining the spectra of similar molecules, providing a real-world basis for our interpretations.

Predicted FTIR Spectrum of 4-(2-Isopropylphenoxy)-3-methylaniline

The FTIR spectrum of 4-(2-Isopropylphenoxy)-3-methylaniline is predicted to be rich and complex, with characteristic peaks arising from its various functional moieties. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3450-3350MediumN-H stretch (asymmetric)Primary Aromatic Amine
3350-3250MediumN-H stretch (symmetric)Primary Aromatic Amine
3100-3000Medium-WeakC-H stretchAromatic C-H
2970-2950StrongC-H stretch (asymmetric)Isopropyl & Methyl
2875-2865MediumC-H stretch (symmetric)Isopropyl & Methyl
1620-1580Medium-StrongN-H bend (scissoring)Primary Aromatic Amine
1600-1450Medium-WeakC=C stretchAromatic Ring
1470-1450MediumC-H bend (asymmetric)Isopropyl & Methyl
1385-1365MediumC-H bend (symmetric)Isopropyl (doublet)
1340-1250StrongC-N stretchAromatic Amine
1260-1200StrongC-O-C stretch (asymmetric)Aryl Ether
1050-1000MediumC-O-C stretch (symmetric)Aryl Ether
900-675StrongC-H out-of-plane bendSubstituted Benzene

Experimental Workflow: Predicting and Comparing FTIR Spectra

The process of predicting and comparing the FTIR spectrum of a novel compound involves a systematic approach grounded in the principles of vibrational spectroscopy. This workflow ensures a high degree of confidence in the predicted spectral features.

Caption: Workflow for predicting and comparing FTIR spectra.

Comparative Analysis with Structurally Similar Compounds

To validate and refine our predictions, we will now compare the expected spectral features with the experimental FTIR data of several structurally related molecules. This comparison will highlight the influence of each structural component on the overall spectrum.

Aniline Moiety: Comparison with 4-Isopropylaniline

4-Isopropylaniline shares the primary aromatic amine and a substituted benzene ring with our target molecule. Its spectrum provides a clear reference for the N-H and aromatic C-H vibrations.

  • N-H Stretching: In the spectrum of 4-isopropylaniline, we observe two distinct bands in the 3400-3200 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[1] We predict similar, but potentially shifted, peaks for 4-(2-Isopropylphenoxy)-3-methylaniline.

  • C-N Stretching: A strong band between 1340-1250 cm⁻¹ is expected for the C-N stretching of an aromatic amine, a feature that should be prominent in both molecules.[2]

  • Aromatic C-H: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The out-of-plane bending vibrations, which are sensitive to the substitution pattern, will differ due to the different substitution on the aniline ring.

Isopropylphenoxy Moiety: Comparison with 2-Isopropylphenol

2-Isopropylphenol provides insight into the vibrational modes of the isopropyl group and its attachment to a benzene ring, as well as the ether-like C-O bond (in the context of a phenol).

  • Isopropyl Group Vibrations: The spectrum of 2-isopropylphenol will exhibit strong C-H stretching bands around 2960 cm⁻¹ and a characteristic doublet for C-H bending around 1385-1365 cm⁻¹, indicative of the gem-dimethyl structure of the isopropyl group.[3] These are expected to be present in our target molecule.

  • Aromatic Ether Linkage: While a phenol has an O-H group, the C-O stretching vibration in 2-isopropylphenol gives a reference for the aryl-O bond. A strong C-O stretching band is typically observed between 1260-1200 cm⁻¹.[3]

Aromatic Ether Moiety: Comparison with 4-Phenoxyaniline

4-Phenoxyaniline is an excellent analog, containing both a primary aromatic amine and an aryl ether linkage.

  • C-O-C Stretching: The most significant feature for the ether linkage is the strong, asymmetric C-O-C stretching band, which typically appears in the 1260-1200 cm⁻¹ region.[4] This band is a key diagnostic peak for the ether functionality in our target molecule.

  • Combined Amine and Ether Features: The spectrum of 4-phenoxyaniline will show a combination of the N-H stretching bands from the amine and the strong C-O stretching from the ether, providing a composite picture that is highly relevant to our target compound.[4]

Overall Structure: Comparison with 3-Isopropoxyaniline

3-Isopropoxyaniline provides a very close structural analogy, containing a primary aromatic amine and an isopropyl ether group attached to the benzene ring.

  • Predicted Spectrum of 3-Isopropoxyaniline: A predicted spectrum for this molecule highlights key absorptions: N-H stretches (3450-3250 cm⁻¹), isopropyl C-H stretch (2980-2960 cm⁻¹), N-H bend (1630-1600 cm⁻¹), aromatic C=C stretch (1600-1475 cm⁻¹), aromatic C-N stretch (1335-1250 cm⁻¹), and aryl-alkyl ether C-O stretch (1250-1020 cm⁻¹).[5] These predicted peaks align well with our predictions for 4-(2-Isopropylphenoxy)-3-methylaniline, with expected minor shifts due to the different substitution pattern and the additional methyl group.

Detailed Experimental Protocol for FTIR Analysis

For researchers wishing to acquire an experimental spectrum of 4-(2-Isopropylphenoxy)-3-methylaniline or similar compounds, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended.

Caption: Step-by-step protocol for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR accessory in place but without any sample. This spectrum accounts for any environmental and instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, ensure a fine powder is used to maximize contact with the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Acquire the FTIR spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be baseline corrected and, if necessary for comparison, normalized. Peak positions and intensities can then be determined and compared to reference data.

Conclusion

The FTIR spectrum of 4-(2-Isopropylphenoxy)-3-methylaniline is predicted to exhibit a unique combination of absorption bands corresponding to its primary aromatic amine, aryl ether, isopropyl, and substituted benzene functionalities. By systematically analyzing the expected group frequencies and comparing them with the experimental spectra of structurally analogous compounds, we can build a high-confidence predicted spectrum. This comparative guide provides a robust framework for the identification and characterization of this and other complex aromatic molecules, serving as an invaluable tool for researchers in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-aniline. Retrieved from [Link]

  • PubChem. (n.d.). (4-Aminophenoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-(1-methylethyl)-. Retrieved from [Link]

Sources

Comparison Guide: Verifying Purity of 4-(2-Isopropylphenoxy)-3-methylaniline via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

For the purity verification of 4-(2-Isopropylphenoxy)-3-methylaniline (CAS: 946699-51-0), GC-MS (Gas Chromatography-Mass Spectrometry) is the superior analytical choice for impurity profiling and structural validation, provided that a derivatization step is included.

While HPLC-UV is the standard for routine Quality Control (QC) due to its robustness and lack of sample preparation, it often fails to resolve positional isomers or identify unknown coupling byproducts common in diaryl ether synthesis. GC-MS, particularly when coupled with Trifluoroacetic Anhydride (TFAA) derivatization, offers the necessary resolution to detect trace starting materials (e.g., 2-isopropylphenol) and isomeric impurities that co-elute in liquid chromatography.

Recommendation: Use Derivatized GC-MS for initial lot validation, process optimization, and impurity characterization. Use HPLC-UV only for high-throughput routine batch release after the impurity profile is established.

Technical Rationale: The "Aniline Problem"

The analyte, 4-(2-Isopropylphenoxy)-3-methylaniline, presents specific chemical challenges that dictate the analytical approach.

The Challenge: Primary Amine Tailing

Primary aromatic amines are notorious in GC analysis. The free amino group (-NH₂) forms hydrogen bonds with active silanol groups (Si-OH) on the glass liner and capillary column stationary phase.

  • Consequence: Peak tailing, non-linear calibration curves at low concentrations (<100 ppm), and potential adsorption losses.

  • Risk: Trace impurities hiding under the tail of the main peak.

The Solution: Chemical Derivatization

To ensure scientific integrity, we must mask the polar amine. Acylation using Trifluoroacetic Anhydride (TFAA) is the preferred method over silylation (BSTFA) for this molecule.

  • Mechanism: Converts the polar amine to a stable, volatile amide (Trifluoroacetamide derivative).

  • Benefit: Improves peak symmetry (Gaussian shape), increases thermal stability, and provides a distinct mass shift (+96 Da) that aids in confirming the amine functionality.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against standard alternatives for this specific lipophilic amine.

FeatureGC-MS (Derivatized) HPLC-UV (Reversed Phase) 1H-NMR
Primary Utility Impurity ID & Trace QuantitationRoutine Purity % (Area Normalization)Structural Confirmation
Sensitivity (LOD) High (ppb range in SIM mode)Moderate (ppm range)Low (~0.5-1.0%)
Isomer Resolution Excellent (High theoretical plates)Moderate (Requires specialized columns)Poor (Signal overlap)
Unknown ID Superior (EI Fragmentation libraries)Poor (Requires fraction collection + MS)Excellent (If pure)
Throughput Low (Requires derivatization: ~30 min)High (Direct injection)Medium
Critical Blindspot Thermally labile adducts may degradeNon-chromophores are invisibleTrace impurities <1% often missed

Experimental Protocol: High-Fidelity GC-MS Workflow

This protocol is designed to be self-validating. The use of an Internal Standard (IS) is mandatory to correct for injection variability.

Reagents & Materials
  • Analyte: 4-(2-Isopropylphenoxy)-3-methylaniline (>98%).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Internal Standard: Diphenylamine or Fluoranthene (structurally stable, non-reactive with TFAA).

  • Base: Pyridine (to scavenge acid byproducts).

Sample Preparation (Derivatization)
  • Weighing: Dissolve 10 mg of the sample in 1 mL of Ethyl Acetate.

  • Buffering: Add 50 µL of Pyridine.

  • Reaction: Add 100 µL of TFAA dropwise (Exothermic reaction; perform in fume hood).

  • Incubation: Cap and heat at 60°C for 20 minutes to ensure complete conversion of sterically hindered amines.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).

  • Reconstitution: Reconstitute in 1 mL of Ethyl Acetate containing the Internal Standard (100 µg/mL).

GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm). Low-bleed is critical.

  • Inlet: Split mode (20:1), 260°C. Note: Use a cyclo-double gooseneck liner to prevent backflash.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C (Hold 5 min)

    • Rationale: Slow ramp at the end ensures separation of high-boiling ether dimers.

  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

  • Scan Mode: Full Scan (m/z 40–500) for profiling; SIM for known impurities.

Data Interpretation & Fragmentation Logic

When analyzing the mass spectrum of the TFA-derivative (MW ≈ 337 Da), look for these diagnostic signals to validate structure and purity.

Diagnostic Ions (TFA Derivative)
  • Molecular Ion (M+): m/z 337 (Distinct, stable parent ion).

  • Base Peak: Likely m/z 224 (Loss of -CF3CONH group) or tropylium rearrangements characteristic of diphenyl ethers.

  • Isopropyl Loss: M-43 (Loss of isopropyl group) confirms the presence of the alkyl chain on the phenoxy ring.

Key Impurities to Monitor
  • 2-Isopropylphenol (Starting Material): Look for early eluting peak. Mass spectrum will show M+ 136.

  • 3-Methyl-4-fluoroaniline (Precursor): If used in SnAr coupling.

  • Positional Isomers: 4-(3-Isopropylphenoxy)... These will have identical mass spectra but slightly different Retention Times (RT).

Visualization: Analytical Decision Workflow

AnalyticalWorkflow Start Sample: 4-(2-Isopropylphenoxy)-3-methylaniline PurityGoal Goal: Purity Verification (>99.5%) Start->PurityGoal VolatilityCheck Check Volatility/Polarity PurityGoal->VolatilityCheck DirectGC Direct GC Injection VolatilityCheck->DirectGC High Polarity (Risky) DerivGC Derivatization (TFAA) VolatilityCheck->DerivGC Standard Protocol HPLC HPLC-UV Analysis VolatilityCheck->HPLC Alternative DirectResult Result: Peak Tailing Adsorption Losses Unreliable Quant DirectGC->DirectResult DerivResult Result: Sharp Peaks Isomer Resolution Mass Spectral ID DerivGC->DerivResult HPLCResult Result: Good Quant No Structural ID Co-elution Risk HPLC->HPLCResult FinalVerdict Release Lot / Optimize Synthesis DerivResult->FinalVerdict Validates Purity

Figure 1: Decision matrix for selecting the analytical method. Note the critical pathway through derivatization for high-fidelity results.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Aniline Derivatives Fragmentation. Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Source for "Aniline Tailing" mechanisms).
  • PubChem. (2025). Compound Summary: 4-(3-isopropylphenoxy)-3-methylaniline.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.